molecular formula C25H21N3O4 B11017974 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxybenzyl)acetamide

2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxybenzyl)acetamide

Cat. No.: B11017974
M. Wt: 427.5 g/mol
InChI Key: KXPYIQDGCSBZDB-UHFFFAOYSA-N
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Description

2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxybenzyl)acetamide is a synthetic isoindoloquinazolinone derivative characterized by a fused tricyclic core structure (isoindole fused to quinazoline) with two ketone groups at positions 5 and 11. The compound features an acetamide side chain substituted with a 4-methoxybenzyl group, which confers distinct electronic and steric properties.

Properties

Molecular Formula

C25H21N3O4

Molecular Weight

427.5 g/mol

IUPAC Name

2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C25H21N3O4/c1-32-17-12-10-16(11-13-17)14-26-22(29)15-27-23-18-6-2-3-7-19(18)25(31)28(23)21-9-5-4-8-20(21)24(27)30/h2-13,23H,14-15H2,1H3,(H,26,29)

InChI Key

KXPYIQDGCSBZDB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxybenzyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols .

Major Products

The major products formed from these reactions include various substituted quinazoline and dihydroquinazoline derivatives, which can have different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to DNA and inhibiting the activity of topoisomerases, enzymes that are crucial for DNA replication and transcription . This leads to the disruption of cellular processes and ultimately induces cell death in cancer cells .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • The methoxy group’s electron-donating nature may stabilize aromatic interactions with biological targets .
  • Y043-5158 : The 1,3-benzodioxol substituent increases polarity due to its oxygen-rich bicyclic structure, which may improve aqueous solubility but reduce blood-brain barrier penetration .
  • Y044-5375: The 1-methylpyrazole group offers hydrogen-bond acceptor/donor sites, likely improving target binding affinity. Its compact size may reduce steric hindrance compared to bulkier aryl groups .

Hypothesized Pharmacological Implications

  • In contrast, the target compound’s unsubstituted core may prioritize hydrophobic interactions .
  • Side Chain Flexibility : The acetamide linker in all three compounds serves as a flexible spacer, enabling optimal positioning of the R-group within binding pockets. The 4-methoxybenzyl group’s rigidity in the target compound might restrict conformational freedom compared to Y044-5375’s pyrazole .

Biological Activity

The compound 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxybenzyl)acetamide belongs to a class of isoindole and quinazoline derivatives known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential pharmacological effects, synthesis methods, and relevant case studies.

  • Molecular Formula : C₁₈H₁₈N₂O₄
  • Molecular Weight : Approximately 342.35 g/mol
  • Structure : The compound features a quinazoline core with multiple functional groups including methoxy and acetamide moieties that contribute to its biological activity.

Biological Activities

Research has shown that compounds similar to 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxybenzyl)acetamide exhibit a variety of biological activities:

  • Anticancer Activity :
    • Quinazoline derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that similar compounds can inhibit the growth of breast cancer and leukemia cell lines by targeting specific pathways involved in tumor progression .
  • Antimicrobial Properties :
    • The compound has shown potential as an antibacterial agent against various bacterial strains. The presence of the methoxy group is believed to enhance its interaction with bacterial cell membranes .
  • Enzyme Inhibition :
    • Some derivatives have been identified as inhibitors of key enzymes such as urease and cyclooxygenase (COX), which are involved in inflammatory processes . This inhibition could lead to anti-inflammatory effects beneficial in treating conditions like arthritis.
  • Neuroprotective Effects :
    • Research indicates that certain isoindole derivatives may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by modulating pathways associated with oxidative stress and inflammation .

Synthesis Methods

The synthesis of 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxybenzyl)acetamide typically involves multi-step organic reactions. Common methods include:

  • Microwave-assisted synthesis : This technique enhances yields and reduces reaction times significantly.
  • Solvent-free conditions : These methods are increasingly popular for their environmental benefits and efficiency in producing high-purity compounds .

Case Studies

Several studies have explored the biological activities of quinazoline derivatives similar to our compound:

  • Study on Anticancer Activity : A recent study demonstrated that a related isoindole derivative inhibited the proliferation of human breast cancer cells by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy : In vitro tests revealed that a structurally similar compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall integrity .

Comparative Analysis with Related Compounds

To better understand the unique properties of 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxybenzyl)acetamide, a comparison with other related compounds is essential:

Compound NameCAS NumberMolecular FormulaBiological Activity
Compound A1630763-97-1C₁₈H₁₈N₂O₄Anticancer
Compound B1630869-42-9C₂₇H₂₀N₄O₄Antibacterial
Compound CS12628708C₂₄H₁₈N₄O₄COX Inhibition

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